molecular formula C18H22N4O3 B3018639 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2097910-43-3

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B3018639
CAS No.: 2097910-43-3
M. Wt: 342.399
InChI Key: UTNJAEYNCPEHSM-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core, substituted with a 2,6-dimethylpyrimidinyl ether and a 2-methoxyphenyl group. This specific molecular architecture, incorporating multiple nitrogen-containing heterocycles, is of significant interest in modern medicinal chemistry and drug discovery. Compounds with pyrimidine and pyrrolidine motifs are frequently explored as modulators of biological targets, particularly G-protein coupled receptors (GPCRs) and various enzymes . The pyrimidine ring is a privileged structure in medicinal chemistry due to its ability to participate in key hydrogen bonding interactions, while the carboxamide linker provides structural rigidity and potential for target binding . Researchers may investigate this compound as a potential cannabinoid receptor 1 (CB1) allosteric modulator, given that structural analogs with pyrimidine cores have shown promise in this area, offering a potential mechanism for developing anti-obesity therapeutics without the side effects of orthosteric ligands . Furthermore, the presence of the N-heterocyclic framework makes it a candidate for screening in antiviral and antimicrobial research programs, as such structures are common in many direct-acting antiviral agents . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-12-10-17(20-13(2)19-12)25-14-8-9-22(11-14)18(23)21-15-6-4-5-7-16(15)24-3/h4-7,10,14H,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNJAEYNCPEHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced onto the pyrrolidine scaffold.

    Attachment of the methoxyphenyl group: This can be done through etherification reactions where the methoxyphenyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine or pyrimidine rings.

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds with similar structures to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide may exhibit various pharmacological activities:

  • Anti-inflammatory Effects : The compound may interact with biological targets involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth, suggesting that this compound could be explored for anticancer therapies.
  • Neurological Applications : Given the presence of the pyrimidine ring, there is potential for neuroprotective effects, which warrants further investigation.

Drug Development

The compound serves as a lead structure for the development of new drugs targeting specific diseases. Its ability to interact with multiple biological targets enhances its therapeutic potential. Preliminary studies suggest that it may act on pathways involved in cell proliferation and apoptosis.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Initial findings indicate that it may engage in:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
  • π–π Interactions : The aromatic rings can participate in π–π stacking interactions, which are important for binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related carboxamides and pyrimidine derivatives (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide C₁₉H₂₄N₄O₃ 356.42 2-Methoxyphenyl, 2,6-dimethylpyrimidinyloxy
N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide C₁₉H₂₄N₄O₂ 340.40 3,4-Dimethylphenyl, 2,6-dimethylpyrimidinyloxy
3-[(2,6-Dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol C₁₁H₁₈N₄O 222.29 Cyclobutanol, methylamino-pyrimidine
Key Observations:

Substituent Impact on Lipophilicity: The 2-methoxyphenyl group in the target compound increases polarity compared to the 3,4-dimethylphenyl group in its analogue . This difference may influence solubility and membrane permeability.

Comparison with Non-Carboxamide Analogues

Compounds such as N-[2-(4-fluorophenyl)ethyl]methanesulfonamide and 2-fluoro-N,3-dimethylbenzene-1-sulfonamide () differ in core structure (sulfonamide vs. carboxamide) but share aromatic substituents. Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~17), impacting ionization and binding specificity .

Solid-State Forms and Salts (Broader Context)

While the target compound’s solid-state data are unavailable, structurally complex analogues like (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide () highlight the importance of polymorph screening for optimizing stability and bioavailability. The trifluoroethyl group in this analogue improves metabolic resistance compared to methyl/methoxy groups .

Research Implications and Gaps

  • Target Selectivity : The pyrimidine ring’s dimethyl substitution may confer selectivity toward specific kinase isoforms, analogous to pyrimidine-based inhibitors in oncology .
  • Data Limitations : Physical properties (e.g., melting point, solubility) and in vitro/in vivo data for the target compound are absent in available literature, necessitating further experimental validation.

Biological Activity

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS Number: 2097910-43-3) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3} with a molecular weight of 342.4 g/mol. Its structure includes a pyrrolidine ring, a pyrimidine ring, and a methoxyphenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃
Molecular Weight342.4 g/mol
CAS Number2097910-43-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins involved in various signaling pathways. The precise mechanism of action is still under investigation but is believed to involve modulation of enzymatic activity and receptor interactions.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of the compound. For instance, it has been evaluated for its efficacy against various viral targets. In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on viral replication processes, suggesting that it could be developed into a therapeutic agent for viral infections .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Research indicates that it may inhibit the activity of myeloperoxidase (MPO), an enzyme linked to inflammatory responses in autoimmune disorders. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making this compound a candidate for treating conditions such as vasculitis and cardiovascular diseases .

Anticancer Activity

In vitro studies have revealed that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's structural features allow for selective targeting of cancerous cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of compounds structurally related to this compound against HIV and influenza viruses. The results indicated that these compounds could inhibit viral replication at micromolar concentrations .
  • Myeloperoxidase Inhibition : A preclinical study assessed the impact of this compound on MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound demonstrated robust inhibition of plasma MPO activity when administered orally, indicating potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Line Studies : In another investigation, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .

Q & A

Q. What steps are necessary to resolve conflicting toxicity data across different studies?

  • Methodology : Standardize toxicity assays (e.g., OECD Test Guidelines 423 for acute oral toxicity) and control for batch-to-batch variability. Cross-reference with in-silico predictions (e.g., ProTox-II) to identify structural alerts for toxicity .

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